1,1,3,3,5,5-Hexamethyl-1,5-diphenyltrisiloxane
Overview
Description
1,1,3,3,5,5-Hexamethyl-1,5-diphenyltrisiloxane is a siloxane compound with the molecular formula C18H28O2Si3. It is characterized by the presence of three silicon atoms connected by oxygen atoms, with phenyl and methyl groups attached to the silicon atoms. This compound is known for its unique chemical properties and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1,3,3,5,5-Hexamethyl-1,5-diphenyltrisiloxane can be synthesized through the reaction of phenyltrichlorosilane with hexamethyldisiloxane in the presence of a base such as pyridine. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the silane compounds. The general reaction scheme is as follows:
PhSiCl3+(Me3Si)2O→Ph(Me3Si)2SiOSi(Me3)2O
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, often involving distillation and purification steps to remove any by-products or unreacted starting materials.
Chemical Reactions Analysis
Types of Reactions
1,1,3,3,5,5-Hexamethyl-1,5-diphenyltrisiloxane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxane-based polymers.
Reduction: Reduction reactions can convert the phenyl groups to other functional groups.
Substitution: The methyl and phenyl groups can be substituted with other organic groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as Grignard reagents or organolithium compounds are employed.
Major Products Formed
Oxidation: Silanols and siloxane polymers.
Reduction: Functionalized siloxanes with modified phenyl groups.
Substitution: Siloxanes with various organic substituents.
Scientific Research Applications
1,1,3,3,5,5-Hexamethyl-1,5-diphenyltrisiloxane has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other organosilicon compounds and polymers.
Biology: Employed in the development of biocompatible materials and drug delivery systems.
Medicine: Investigated for its potential use in medical devices and implants due to its biocompatibility.
Industry: Utilized in the production of coatings, adhesives, and sealants with enhanced properties.
Mechanism of Action
The mechanism of action of 1,1,3,3,5,5-Hexamethyl-1,5-diphenyltrisiloxane involves its interaction with various molecular targets and pathways. The compound’s siloxane backbone provides flexibility and stability, allowing it to form strong bonds with other molecules. The phenyl and methyl groups contribute to its hydrophobicity and chemical resistance, making it suitable for various applications.
Comparison with Similar Compounds
Similar Compounds
1,1,3,3,5,5-Hexamethyltrisiloxane: Similar structure but lacks the phenyl groups.
Tetrakis(trimethylsiloxy)silane: Contains four trimethylsiloxy groups instead of phenyl groups.
1,1,3,3,5,5-Hexamethyl-1,5-bis[(3-ethyl-3-methoxyoxetane)propyl]trisiloxane: Contains additional functional groups for specific applications.
Uniqueness
1,1,3,3,5,5-Hexamethyl-1,5-diphenyltrisiloxane is unique due to the presence of both phenyl and methyl groups, which provide a balance of hydrophobicity and chemical reactivity. This makes it versatile for various applications in research and industry.
Properties
IUPAC Name |
bis[[dimethyl(phenyl)silyl]oxy]-dimethylsilane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28O2Si3/c1-21(2,17-13-9-7-10-14-17)19-23(5,6)20-22(3,4)18-15-11-8-12-16-18/h7-16H,1-6H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLKWSTGNXOTAHP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C1=CC=CC=C1)O[Si](C)(C)O[Si](C)(C)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28O2Si3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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